molecular formula C22H23N5O2 B2693947 2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2201320-84-3

2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2693947
CAS RN: 2201320-84-3
M. Wt: 389.459
InChI Key: IVHKTCQLCQQYSM-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a core unit in several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Quinoxaline is a bicyclic compound having fused benzene and pyrazine rings . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Novel Fluoroquinolones and Tuberculosis

A study conducted by Shindikar and Viswanathan (2005) investigated novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, closely related to the given compound, for their in vivo activity against Mycobacterium tuberculosis H37Rv in mice. These compounds demonstrated promising activity comparable to sparfloxacin, indicating potential applications in tuberculosis treatment (Shindikar & Viswanathan, 2005).

Synthesis of Pyridazino[3,4‐b]quinoxalines

Kim et al. (1990) synthesized pyridazino[3,4-b]quinoxalines, which share structural similarities with the target compound. Their research, focusing on the 1,3-dipolar cycloaddition reaction, provides insights into potential synthetic routes and mechanisms for related quinoxaline derivatives, which can be crucial for developing new pharmacological agents (Kim et al., 1990).

Antimicrobial Activity of Quinoline Derivatives

Ashok et al. (2014) explored the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which are structurally related to the queried compound. Their findings on the antimicrobial activity against various bacterial and fungal strains underscore the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2014).

Antitumor Properties of Quinoxaline Derivatives

Mamedov et al. (2022) synthesized a series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, demonstrating their potential as antitumor agents. This study's findings on the cytotoxic effects against cancer cell lines and their minimal impact on normal cells highlight the importance of such compounds in cancer research (Mamedov et al., 2022).

Fluorescent Probes for DNA Detection

Perin et al. (2011) worked on benzimidazo[1,2-a]quinolines, substituted with piperidine, for DNA detection. Their synthesis under microwave heating and characterization, including fluorescence spectroscopy, suggest the utility of quinoline derivatives in developing sensitive DNA-specific fluorescent probes (Perin et al., 2011).

Mechanism of Action

The mechanism of action of quinoxaline and piperidine derivatives can vary greatly depending on the specific compound and its biological targets .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving piperidine derivatives.

properties

IUPAC Name

2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-12-16-4-3-7-17(16)25-27(21)14-15-8-10-26(11-9-15)22(29)20-13-23-18-5-1-2-6-19(18)24-20/h1-2,5-6,12-13,15H,3-4,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKTCQLCQQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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